
2,4-diphenyl-1H-pyrrole-3-carbonitrile
Overview
Description
2,4-Diphenyl-1H-pyrrole-3-carbonitrile is a pyrrole-based heterocyclic compound featuring two phenyl groups at the 2- and 4-positions and a nitrile group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diphenyl-1H-pyrrole-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzyl cyanide with phenylacetylene in the presence of a base, followed by cyclization to form the pyrrole ring. The reaction conditions often include the use of a solvent such as dimethylformamide and a base like potassium carbonate, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Diphenyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings or the pyrrole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products
Oxidation: Pyrrole oxides.
Reduction: Amino derivatives.
Substitution: Halogenated pyrrole derivatives.
Scientific Research Applications
2,4-Diphenyl-1H-pyrrole-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2,4-diphenyl-1H-pyrrole-3-carbonitrile exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interaction with cellular receptors. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The electronic and steric properties of pyrrole carbonitriles are heavily influenced by substituents. A comparison of key analogs is provided below:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The nitrile group at C3 (common in all analogs) enhances electrophilicity, facilitating nucleophilic substitutions .
- Hydrophilic vs. Hydrophobic Substituents : Hydroxyl or sugar moieties (e.g., 1k, 4b) improve aqueous solubility, while aryl groups (e.g., 3k) enhance lipophilicity .
- Steric Effects : Bulky substituents (e.g., tetrahydroxybutyl in 1k) may hinder packing, lowering melting points compared to simpler analogs .
Key Observations :
- Microwave-Assisted Synthesis : Offers faster reaction times and higher yields (e.g., 64–78% for 3k) compared to conventional heating .
- Green Chemistry : Deep eutectic solvents () reduce environmental impact but are less commonly used for pyrrole systems .
Physical and Spectral Properties
IR and NMR data highlight functional group interactions:
Key Observations :
- Nitrile Stretching : Consistent CN absorption at ~2217–2221 cm⁻¹ across all compounds .
- Hydrogen Bonding: Hydroxyl (3300–3400 cm⁻¹) and amino groups (3320 cm⁻¹) broaden IR peaks .
Key Observations :
Biological Activity
2,4-Diphenyl-1H-pyrrole-3-carbonitrile is an organic compound that has garnered attention for its notable biological activities. This article explores its chemical properties, biological mechanisms, and potential applications in various fields, particularly in medicine and pharmacology.
This compound is characterized by the presence of a cyano group, which contributes to its unique chemical reactivity and biological activity. The compound can undergo various reactions including oxidation, reduction, and electrophilic substitution, leading to a range of derivatives with potentially enhanced biological properties.
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity. In vitro studies indicate that it can inhibit the growth of various Gram-positive and Gram-negative bacteria. For instance, one study reported minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against strains like Staphylococcus aureus and Escherichia coli . This suggests its potential as a broad-spectrum antimicrobial agent.
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.0039 |
Escherichia coli | 0.025 |
Anticancer Potential
The pyrrole moiety in the compound is known for its anticancer properties. Studies have indicated that derivatives of pyrrole compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of tumor growth . The specific pathways involved in the action of this compound remain to be fully elucidated but are believed to involve interactions with cellular receptors and enzymes.
The exact mechanism by which this compound exerts its biological effects is not completely understood. However, it is hypothesized that the compound interacts with specific molecular targets within biological systems. This interaction may lead to the modulation of enzyme activities or receptor functions, ultimately resulting in the observed biological effects such as antimicrobial and anticancer activities .
Case Studies
- Antibacterial Evaluation : A study conducted on synthesized derivatives of this compound showed promising antibacterial activity against several pathogens. The derivatives were synthesized using ultrasonic irradiation techniques which enhanced yield and purity compared to traditional methods .
- Anticancer Activity : Research focusing on pyrrole derivatives has shown that they can inhibit cancer cell proliferation effectively. In particular, the compound's ability to induce apoptosis in certain cancer cell lines was highlighted in a recent publication .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2,4-diphenyl-1H-pyrrole-3-carbonitrile, and how can reaction conditions be optimized?
- Methodology : Multi-step organic synthesis typically involves cyclization of substituted precursors (e.g., via Knorr pyrrole synthesis) or functionalization of pre-formed pyrrole cores. Key parameters include temperature control (e.g., reflux in anhydrous solvents) and catalyst selection (e.g., acid/base catalysts). Reaction progress should be monitored via TLC and spectroscopic methods (NMR, IR) to confirm intermediates .
- Optimization : Adjust stoichiometry of phenyl substituents and nitrile precursors to minimize side products. For reproducibility, use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
Q. How is the purity and structural integrity of this compound validated post-synthesis?
- Analytical Techniques :
- Chromatography : HPLC or GC-MS for purity assessment.
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions; IR for functional group verification (C≡N stretch ~2200 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula .
Q. What are the key chemical properties influencing reactivity in this compound?
- Functional Groups :
- The cyano group (-C≡N) enables nucleophilic substitutions (e.g., hydrolysis to amides).
- Phenyl rings facilitate electrophilic aromatic substitution (e.g., halogenation).
- Steric Effects : Ortho-substituted phenyl groups may hinder reactivity at the pyrrole core .
Q. How does the electronic structure of this compound affect its spectroscopic signatures?
- NMR Shifts : The electron-withdrawing cyano group deshields adjacent protons, causing downfield shifts (δ 7.5–8.5 ppm for pyrrole protons). Phenyl ring protons appear as multiplet signals (δ 7.0–7.4 ppm) .
- UV-Vis : Conjugation between phenyl and pyrrole rings results in absorbance in the 250–300 nm range, useful for photophysical studies .
Q. What are the standard protocols for crystallizing this compound for X-ray diffraction studies?
- Crystallization : Slow evaporation from polar aprotic solvents (e.g., DMF/EtOH mixtures) yields single crystals.
- Data Collection : Use MoKα radiation (λ = 0.71073 Å) and SHELX software for structure refinement. Example cell parameters: monoclinic system with a = 17.527 Å, β = 106.92° .
Advanced Research Questions
Q. How can computational methods (DFT, MD) predict the regioselectivity of electrophilic attacks on this compound?
- Approach : Density Functional Theory (DFT) calculates electron density maps to identify reactive sites (e.g., C-5 position on pyrrole). Molecular dynamics (MD) simulations model solvent effects on reaction pathways .
- Validation : Compare predicted vs. experimental XRD bond lengths (e.g., C-C = 1.38–1.42 Å) .
Q. What strategies resolve contradictions in crystallographic data, such as disordered phenyl groups?
- Refinement : Apply restraints to anisotropic displacement parameters (ADPs) in SHELXL. Use PLATON’s SQUEEZE algorithm to model solvent-accessible voids .
- Case Study : In 4-(2,3-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile, bifurcated N–H···O hydrogen bonds stabilize crystal packing despite phenyl ring disorder .
Q. How do structural modifications (e.g., introducing electron-withdrawing groups) enhance biological activity?
- Design : Replace phenyl groups with halogenated analogs (e.g., 4-Cl) to improve lipophilicity and membrane permeability.
- Biological Testing : Derivatives of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile show antimicrobial activity via inhibition of bacterial topoisomerases .
Q. What are the challenges in analyzing hydrogen-bonding networks in co-crystals of this compound?
- Graph Set Analysis : Use Etter’s formalism to classify motifs (e.g., R₂²(8) rings). For example, N–H···N/C≡N interactions in 4-(2,4-dichlorophenyl) derivatives form 2D sheets .
- Tools : WinGX and ORTEP visualize intermolecular interactions; hydrogen bond distances typically range 2.8–3.2 Å .
Q. How can synthetic byproducts be characterized and repurposed for novel applications?
Properties
IUPAC Name |
2,4-diphenyl-1H-pyrrole-3-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2/c18-11-15-16(13-7-3-1-4-8-13)12-19-17(15)14-9-5-2-6-10-14/h1-10,12,19H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIVDQSYMRAURD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC(=C2C#N)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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